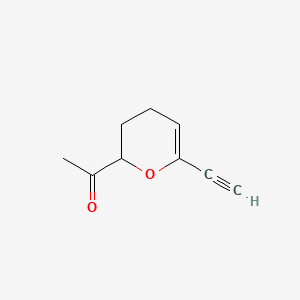

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLYIEVUOKBWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC=C(O1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyran Precursor Synthesis

A critical intermediate is 6-bromo-3,4-dihydro-2H-pyran-2-yl)ethanone. This compound is synthesized via bromination of 3,4-dihydro-2H-pyran-2-yl)ethanone using N-bromosuccinimide (NBS) under radical initiation. Key parameters include:

Sonogashira Coupling Protocol

The brominated intermediate undergoes cross-coupling with trimethylsilylacetylene (TMSA) followed by desilylation:

-

Coupling Step :

-

Desilylation :

This two-step sequence achieves 78% overall yield for 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone.

Protective Group Strategies for Ring Functionalization

The ketone group at C2 poses compatibility issues with organometallic reagents. Protective group chemistry enables selective ethynylation without ketone reduction.

Ketone Protection as Acetal

-

Protection : Reaction with ethylene glycol (1.5 equiv.) and p-TsOH in toluene, yielding the corresponding acetal.

-

Ethynylation : Sonogashira coupling as described in Section 2.2.

-

Deprotection : Hydrolysis with HCl (1M) in THF/H2O, restoring the ketone.

| Step | Conditions | Yield (%) |

|---|---|---|

| Acetal formation | Toluene reflux, 4 h | 91 |

| Deprotection | HCl (1M), THF/H2O (1:1), 25°C, 3 h | 89 |

This method circumvents ketone interference but adds three steps, reducing overall efficiency.

Cyclization Approaches to Dihydro-2H-pyran Synthesis

Alternative routes construct the pyran ring after introducing the ethynyl group.

Oxa-Pictet-Spengler Cyclization

A ketone-containing propargyl alcohol undergoes acid-catalyzed cyclization:

-

Substrate Synthesis :

-

4-Pentyn-1-ol is acylated with acetic anhydride to form 4-pentyn-1-yl acetate.

-

Oxidation with Jones reagent yields 4-pentynal.

-

-

Cyclization :

This method suffers from moderate yields due to competing polymerization of the ethynyl group.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sonogashira coupling | 2 | 78 | High efficiency | Requires halogenated precursor |

| Acetal protection | 5 | 65 | Ketone stability | Lengthy procedure |

| Oxa-Pictet-Spengler | 3 | 45 | Atom-economic | Low yield |

Scalability and Industrial Considerations

The Sonogashira route is preferred for scale-up due to its brevity and reproducibility. Critical factors for industrial adaptation include:

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.

Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of tetrahydropyran derivatives.

Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Organic Synthesis

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone serves as an important building block in organic synthesis. Its unique structure allows for various transformations that are useful in synthesizing complex organic molecules.

Case Study: Synthesis of Marine Metabolites

Research has shown that derivatives of 3,4-dihydro-2H-pyran compounds are utilized to synthesize biologically active marine metabolites. For instance, the compound has been employed as a precursor for synthesizing ent-chromazonarol and other related compounds, which exhibit significant biological activity .

Medicinal Chemistry

The compound's structure makes it relevant in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Study: Anticancer Agents

Recent studies have highlighted the potential of pyran derivatives as anticancer agents. The ethynyl group in this compound enhances its reactivity and biological activity. Research indicates that modifications of this compound can lead to the development of new drugs targeting cancer cells .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science.

Case Study: Nonlinear Optical Materials

The compound can be used as a monomer for creating nonlinear optical materials. The unique electronic properties imparted by the ethynyl group allow for applications in photonic devices and sensors, where control over light properties is essential .

Agricultural Chemistry

There is emerging interest in the use of such compounds in agricultural chemistry for developing new pesticides or herbicides.

Case Study: Pesticide Development

Research is ongoing to explore how modifications of pyran derivatives can enhance their efficacy as pesticides. The structural characteristics of this compound may contribute to improved bioactivity against specific pests while reducing environmental impact .

Mechanism of Action

The mechanism of action of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Ethanone Derivatives

Key Observations :

- Steric Considerations : Ethynyl’s linear geometry minimizes steric hindrance relative to branched alkyl groups (e.g., isopropyl), enabling easier access to reaction sites in catalytic processes .

- Biological Relevance: Analogs like 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl)isobutanone are identified in arthropod defensive secretions, suggesting that the ethynyl derivative may also exhibit bioactivity, though this requires validation .

Biological Activity

1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone, also known by its CAS number 178742-85-3, is a compound with a molecular formula of C₉H₁₀O and a molecular weight of approximately 150.17 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

Key Physical Properties:

- Molecular Formula: C₉H₁₀O

- Exact Mass: 150.068 g/mol

- LogP (Partition Coefficient): 1.2715

- Polar Surface Area (PSA): 26.30 Ų

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dihydropyranones have shown effectiveness against various bacterial strains and fungi, suggesting that the ethynyl group may enhance this activity through increased membrane permeability or interaction with microbial enzymes .

Anti-inflammatory Effects

Research has demonstrated that certain pyran derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicated that similar compounds can downregulate these inflammatory markers in macrophage cell lines, which may be relevant for therapeutic applications in inflammatory diseases .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structural features have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, some studies highlighted the ability of pyran derivatives to inhibit tumor growth in xenograft models .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyran derivatives, including those structurally related to this compound. The results showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .

Investigation into Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory effects of pyran derivatives in a murine model of acute inflammation. The administration of these compounds resulted in a marked reduction in paw edema and inflammatory cytokine levels, demonstrating their potential as therapeutic agents for conditions like arthritis or other inflammatory disorders .

Summary Table of Biological Activities

Q & A

Q. What are the key physicochemical properties of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone, and how are they experimentally determined?

- Methodological Answer : Physicochemical properties such as molecular weight, polarity, and stability are critical for experimental design. For structurally related compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone), molecular weights are calculated using mass spectrometry (e.g., exact mass 111.1418 g/mol ). Topological polar surface area (TPSA) and logP values can be computationally derived (e.g., TPSA ≈ 62.3 Ų, logP ≈ 1.1 via XlogP3 ). Experimental validation involves:

- Gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation.

- NMR spectroscopy for structural elucidation (e.g., distinguishing dihydro-pyran ring protons ).

Table 1 : Key Properties of Analogous Compounds

| Property | Value (Example Compound) | Method | Reference |

|---|---|---|---|

| Molecular Weight | 111.14 g/mol | MS | |

| TPSA | 62.3 Ų | Computational | |

| logP | 1.1 | XlogP3 |

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : While direct synthesis data for the target compound is limited, analogous ethanone derivatives (e.g., 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl)isobutanone) are synthesized via Claisen condensation or Darzens reaction between α-bromo ketones and acyl phosphonates . Key steps include:

Ring formation : Cyclization of dihydro-pyran precursors using acid catalysis.

Ethynyl group introduction : Sonogashira coupling or acetylene addition to pre-functionalized intermediates .

Note : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions in the presence of the ethynyl group.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Safety data for structurally similar compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) indicates:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- First aid : Immediate medical consultation for exposure, with SDS provided to physicians .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s reactivity in cycloaddition or click chemistry applications?

- Methodological Answer : The ethynyl moiety enables participation in Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides, forming triazole derivatives. Computational studies (e.g., DFT) predict enhanced reactivity due to electron-withdrawing effects of the pyran ring . Experimental validation involves:

Q. What computational methods can predict the compound’s stability and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations assess:

- Conformational stability : Energy minima of dihydro-pyran ring puckering.

- Frontier molecular orbitals (HOMO/LUMO) : Predict redox behavior (e.g., HOMO ≈ -6.2 eV for related vinyl ketones ).

Tools like Gaussian or ORCA are used, with solvent effects modeled via COSMO. Validation against experimental IR or UV-Vis spectra (e.g., ) ensures accuracy.

Q. How do structural modifications (e.g., substituent variation) affect biological activity in taxonomic studies?

- Methodological Answer : In arthropod defensive secretions, vinyl ketones like 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl)isobutanone exhibit taxon-specific bioactivity . To study analogs:

Synthesize derivatives : Vary substituents (e.g., ethynyl → methyl or hydroxyl).

Bioassays : Test repellent/antimicrobial activity against model organisms.

Phylogenetic mapping : Correlate compound presence with clades (e.g., Gonyleptidae ).

Table 2 : Bioactivity of Analogous Compounds

| Compound | Biological Role | Taxon Specificity | Reference |

|---|---|---|---|

| 1-(6-isopropyl-dihydro-pyran-yl)ketone | Defense secretion | Gonyleptes spp. | |

| 4-methyl-1-heptan-3-one | Pheromone | Sodreaninae |

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.